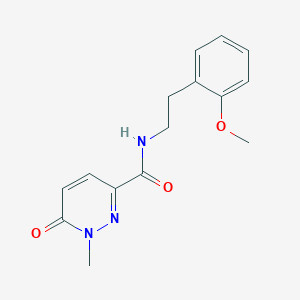
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1038001-61-4
The structure features a dihydropyridazine ring with a methoxyphenethyl substituent, which contributes to its unique biological properties. The presence of the ketone group in the structure is significant for its biological interactions.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound could act on neurotransmitter receptors, influencing neurological processes.
Antitumor Activity
A study conducted on similar dihydropyridazine derivatives demonstrated promising antitumor effects. Although specific data on this compound is limited, related compounds have shown:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 50 | |
| Compound B | EGFR | 30 | |
| Compound C | Aurora-A Kinase | 25 |
These findings suggest that this compound may exhibit similar effects.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For example, some derivatives have shown inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that dihydropyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma cells .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique structural features enhance its interaction with target proteins involved in disease pathways .
-
Therapeutic Applications : Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in several therapeutic areas including:
- Cancer treatment
- Neurological disorders
- Anti-inflammatory therapies
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-12(17-18)15(20)16-10-9-11-5-3-4-6-13(11)21-2/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUKSKDOBTHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














